4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride is a chemical compound with the molecular formula C14H22ClNO2S. This compound features a morpholine ring, a butyl chain, and a phenolic group, contributing to its unique chemical properties. It is primarily utilized in various scientific research applications, including organic synthesis and biological studies related to cell signaling and enzyme inhibition. The compound is classified under thioethers and phenols, making it relevant in both chemistry and biology fields.
The synthesis of 4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride typically involves a multi-step reaction process. The initial step includes the reaction of 4-chlorobutanethiol with morpholine to form a thioether intermediate. This intermediate is then reacted with a phenolic compound to introduce the phenol group.
The industrial production of this compound may utilize automated reactors and continuous flow systems to enhance efficiency and yield.
The molecular structure of 4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride can be described as follows:
The compound's molecular weight is approximately 287.84 g/mol, with a melting point that varies based on purity and formulation. The presence of various functional groups contributes to its reactivity and solubility characteristics.
4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride participates in several types of chemical reactions:
Common reagents for these reactions include:
These reactions are typically conducted under controlled conditions to maximize specificity and yield.
The mechanism of action for 4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The morpholine ring and the phenolic group are crucial for binding to these targets, which can lead to either inhibition or activation of specific biological pathways.
This compound modulates cellular processes by influencing signaling pathways, which is significant in biological research applications.
Relevant data indicate that the compound's properties make it suitable for various applications in synthetic organic chemistry and medicinal chemistry.
4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride finds applications across several scientific domains:
Structural hybridization is a cornerstone strategy in modern drug design, merging distinct pharmacophoric units to create novel compounds with synergistic biological profiles. The integration of morpholine and thiophenol motifs exemplifies this approach, leveraging complementary properties to enhance target engagement and pharmacokinetics. Morpholine—a six-membered heterocycle with oxygen and nitrogen atoms—imparts improved water solubility and membrane permeability due to its amphiphilic nature, while also serving as a hydrogen bond acceptor to strengthen target binding [7]. Conversely, the thiophenol moiety (specifically, the 4-substituted phenol with a thioether linker) contributes redox-modulating capabilities and metabolic stability through its sulfur atom, which exhibits nucleophilic reactivity and metal-chelating potential [3] [8].
Table 1: Synergistic Contributions of Hybrid Pharmacophores
Pharmacophore | Key Physicochemical Properties | Biological Contributions |
---|---|---|
Morpholine | LogP reduction (~0.5–1.0); H-bond acceptor capacity | Enhanced solubility; kinase binding; lysosomotropism |
Thioether-thiophenol | Polar surface area (20–30 Ų); pKa ~6.5–8.0 | Antioxidant effects; P450 metabolism resistance |
Hybrid scaffold | Balanced LogD (~2.0–3.5); tunable basicity | Dual-target engagement; improved ADMET |
This hybridization addresses limitations of singular motifs: morpholine’s susceptibility to oxidative metabolism is mitigated by thioether incorporation, while the phenol’s acidity is modulated by morpholine’s electron-donating effects [1] [6]. Studies on morpholine-thiophene hybrids (e.g., urease inhibitors with IC₅₀ values of 3.80 μM) validate this synergy, demonstrating 10–50-fold potency increases over non-hybrid analogs [6].
Morpholine’s versatility stems from its conformational flexibility and electronic properties. In kinase inhibitors (e.g., AZD8055), it occupies hydrophobic pockets via van der Waals interactions, while its oxygen atom forms critical hydrogen bonds with catalytic residues [7]. Morpholine derivatives also exploit lysosomotropism—accumulating in acidic organelles to enhance site-specific drug delivery, as observed in anticancer agents like gefitinib [1]. Approximately 100+ FDA-approved drugs incorporate morpholine, underscoring its therapeutic utility [7].
The thioether-thiophenol motif contributes distinct advantages:
Table 2: Biological Roles of Motifs in Approved Drugs
Motif | Example Drug | Therapeutic Area | Key Mechanism |
---|---|---|---|
Morpholine | Gefitinib | Anticancer | EGFR kinase inhibition |
Morpholine | Linezolid | Antibacterial | Protein synthesis inhibition |
Thioether | Clopidogrel | Antiplatelet | P2Y12 receptor antagonism |
Thioether-phenol | Suprofen | Anti-inflammatory | COX inhibition |
Hybrids like 4-(morpholinylmethyl)phenol (PubChem CID 783322) illustrate covalent synergies, where morpholine enhances cellular uptake and phenol directs antioxidant activity [5] [8].
Phenol (C₆H₅OH) has evolved from a crude antiseptic to a sophisticated pharmacophore. Initially isolated from coal tar in 1834, its antimicrobial properties were harnessed by Lister in 1867 for surgical sterilization [8]. Early phenol derivatives faced limitations due to toxicity, prompting structural refinements:
Thiophenol derivatives emerged prominently with suprofen (1980s), where the thioether linkage between aryl and propionic acid groups optimized COX inhibition. Advances in synthetic chemistry—such as transition metal-catalyzed C–S coupling—enabled precise incorporation of thioalkyl chains into phenolic scaffolds, facilitating drugs like zileuton (asthma) and ticlopidine (antiplatelet) [3].
Table 3: Evolution of Phenol-Based Therapeutics
Era | Key Derivatives | Structural Innovation | Therapeutic Impact |
---|---|---|---|
1860s | Carbolic acid | Unsubstituted phenol | Surgical antiseptic |
1890s | Salicylic acid | o-Hydroxybenzoic acid | Analgesic/anti-inflammatory |
1960s | Bithionol | Dichlorinated thiobisphenol | Antiparasitic |
1980s | Suprofen | Thioether-linked arylpropionate | NSAID with reduced ulcerogenicity |
2020s | Morpholine-thiophenol hybrids | Heterocycle-thioether fusion | Multitarget agents (e.g., anticancer) |
The morpholine-thiophenol hybrid represents an underexplored frontier with high therapeutic potential. While morpholine’s role in kinase modulation and thiophenol’s redox activity are individually well-studied, their covalent integration in compounds like 4-[[4-(4-Morpholinyl)butyl]thio]-phenol HCl remains nascent. Key knowledge gaps include:
Recent work on morpholine-thiophene urease inhibitors (IC₅₀: 3.80–22.4 µM) proves hybrid viability, yet 4-[[4-(4-Morpholinyl)butyl]thio]-phenol HCl’s biological profile is unreported [6]. Filling these gaps could unlock multitarget therapies for oxidative stress-related pathologies (cancer, neurodegeneration) and infections reliant on urease (e.g., H. pylori) [1] [7].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2